molecular formula C17H17NO3 B5807179 1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid

1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid

Cat. No. B5807179
M. Wt: 283.32 g/mol
InChI Key: LSZIRBAWCJUNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid, also known as EMIQ, is a synthetic compound that has gained attention in scientific research due to its potential health benefits. EMIQ belongs to the class of indole-3-carboxylic acid derivatives and has been found to possess antioxidant and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can be beneficial in preventing and treating various diseases. This compound has also been found to improve glucose metabolism and insulin sensitivity, which can be beneficial in managing diabetes. Additionally, this compound has been found to have neuroprotective effects and may be beneficial in preventing and treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its effects in animal models and humans are not fully understood.

Future Directions

There are several future directions for research on 1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid. One area of interest is its potential use in preventing and treating neurodegenerative diseases. This compound has been found to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in managing diabetes. This compound has been found to improve glucose metabolism and insulin sensitivity, and further studies could explore its potential as a treatment for diabetes. Additionally, further studies could explore the optimal dosage and administration of this compound, as well as its safety and toxicity in humans.

Synthesis Methods

1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid can be synthesized through a multistep process involving the condensation of 5-methoxyindole-3-carboxylic acid with ethyl 2-bromo-2-methylpropionate, followed by reduction and decarboxylation. The final product, this compound, is obtained through recrystallization and purification. This method has been optimized for high yield and purity and has been used in various scientific studies.

Scientific Research Applications

1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has been extensively studied for its potential health benefits. It has been found to possess antioxidant and anti-inflammatory properties, which can be beneficial in preventing and treating various diseases. This compound has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-4-18-10(2)15(17(19)20)13-9-14(21-3)11-7-5-6-8-12(11)16(13)18/h5-9H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIRBAWCJUNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331156
Record name 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

374544-14-6
Record name 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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